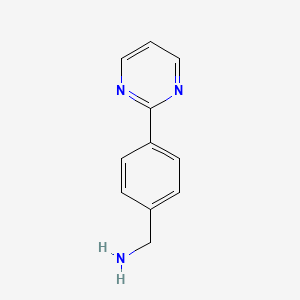

4-Pyrimidin-2-ylbenzylamine

Description

Properties

IUPAC Name |

(4-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQYEJBFHRMHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640272 | |

| Record name | 1-[4-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885466-44-4 | |

| Record name | 1-[4-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidin-2-ylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

- Starting Materials: 2-chloropyrimidine or 2-halopyrimidine derivatives and 4-aminobenzylamine or protected benzylamine derivatives.

- Mechanism: The nucleophilic amine attacks the electrophilic 2-position of the pyrimidine ring, displacing the halide.

- Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and enhance nucleophilicity.

- Temperature: 80–100°C.

- Time: 12–24 hours.

- Notes: This method is straightforward but may require protection of the benzylamine to avoid side reactions.

Reductive Amination Route

- Starting Materials: 4-pyrimidin-2-ylbenzaldehyde and ammonia or benzylamine.

- Mechanism: The aldehyde group on the benzyl moiety reacts with an amine source to form an imine intermediate, which is subsequently reduced to the amine.

- Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

- Reaction Conditions:

- Solvent: Methanol, ethanol, or tetrahydrofuran (THF).

- Temperature: Room temperature to reflux depending on reducing agent.

- Time: Several hours to overnight.

- Advantages: High selectivity and yields; mild conditions.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

- Starting Materials: 2-chloropyrimidine and 4-(aminomethyl)phenyl derivatives.

- Catalysts: Pd(0) complexes such as Pd₂(dba)₃ with ligands like DavePhos or BINAP.

- Base: Sodium tert-butoxide or potassium tert-butoxide.

- Solvent: Toluene, dioxane, or dimethylacetamide (DMA).

- Temperature: 80–110°C.

- Time: 12–24 hours.

- Notes: This method allows for efficient C–N bond formation with good functional group tolerance and is suitable for complex substrates.

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-chloropyrimidine, benzylamine | K₂CO₃ or NaH | DMF or DMSO | 80–100 | 12–24 h | 60–85 | Simple, may require amine protection |

| Reductive Amination | 4-pyrimidin-2-ylbenzaldehyde, NH₃ or amine | NaBH₄, NaBH₃CN, or H₂/Pd | MeOH, EtOH, THF | RT–reflux | 4–24 h | 70–90 | Mild conditions, high selectivity |

| Pd-Catalyzed Cross-Coupling | 2-chloropyrimidine, 4-(aminomethyl)phenyl | Pd₂(dba)₃, DavePhos, NaOtBu | Toluene, DMA | 80–110 | 12–24 h | 75–95 | High efficiency, functional group tolerance |

Reaction Optimization: Studies show that using potassium carbonate in DMF at 90°C for 18 hours provides optimal yields in SNAr reactions. The presence of copper(I) iodide as a co-catalyst can enhance coupling efficiency in Ullmann-type reactions involving pyrimidines.

Catalyst Selection: In palladium-catalyzed aminations, ligands such as DavePhos improve catalyst stability and turnover number, leading to higher yields and cleaner reactions.

Purification: Products are typically purified by column chromatography using chloroform/methanol mixtures or recrystallization from suitable solvents.

Characterization: ¹H NMR and ¹³C NMR spectroscopy confirm the formation of the benzylamine linkage, with characteristic signals for the pyrimidine protons (δ 8.5–8.7 ppm) and benzylamine methylene protons (δ 3.5–4.0 ppm). Mass spectrometry and elemental analysis further validate purity and molecular weight.

The preparation of 4-pyrimidin-2-ylbenzylamine can be efficiently achieved through several synthetic routes, each with distinct advantages:

- Nucleophilic aromatic substitution is straightforward but may require careful control of reaction conditions and amine protection.

- Reductive amination offers mild conditions and high selectivity, suitable when starting from aldehyde precursors.

- Palladium-catalyzed cross-coupling provides high yields and functional group tolerance, ideal for complex molecule synthesis.

Selection of the method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-2-ylbenzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Applications

4-Pyrimidin-2-ylbenzylamine has been investigated for its potential as an anticancer agent. Research indicates that pyrimidine derivatives, including this compound, can act as dual inhibitors targeting specific proteins involved in cancer progression.

Case Studies:

- A study highlighted the synthesis of aminopyrimidine derivatives that demonstrated potent activity against various cancer types, including colorectal and breast cancers. These compounds were shown to induce apoptosis and inhibit cell growth by affecting the G2/M phase of the cell cycle .

- Another research effort focused on the design of pyrimidine-based drugs that selectively inhibit BRD4 and PLK1, two proteins implicated in tumor growth. The study reported promising results from preclinical trials indicating that these inhibitors could effectively halt tumor proliferation in animal models .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been widely studied. Pyrimidine compounds are known for their broad-spectrum activity against various pathogens.

Research Findings:

- A comprehensive review discussed the antibacterial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .

- Additional studies have demonstrated that certain pyrimidine derivatives possess antifungal properties, showing significant inhibition against fungi like Fusarium oxysporum .

Neurological Disorders and Other Therapeutic Areas

Beyond anticancer and antimicrobial applications, this compound has potential implications in treating neurological disorders and other medical conditions.

Therapeutic Insights:

- Research into pyrimidine-based compounds has revealed their utility in managing neurological disorders, chronic pain, and diabetes mellitus. The versatility of these compounds allows them to interact with multiple biological targets, making them suitable for diverse therapeutic strategies .

- The pharmacokinetic properties of pyrimidine derivatives have been explored to enhance their efficacy and reduce side effects, further supporting their development as viable therapeutic agents .

Table: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Dual inhibitors targeting BRD4 and PLK1 | Induced apoptosis; halted tumor growth |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Effective against S. aureus (MIC = 0.25 μg/mL) |

| Neurological Disorders | Potential treatment for neurological conditions | Versatile interactions with biological targets |

| Chronic Pain | Application in pain management | Enhanced pharmacokinetics for better efficacy |

| Diabetes Mellitus | Research into metabolic regulation | Promising results in managing glucose levels |

Mechanism of Action

The mechanism of action of 4-Pyrimidin-2-ylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 4-Pyrimidin-2-ylbenzylamine and analogous compounds:

Notes:

- Structural Flexibility : this compound’s benzylamine group allows conformational adaptability, unlike rigid analogs like 4-Methyl-6-phenylpyrimidin-2-amine, which exhibits restricted rotation between aromatic rings .

- Hydrogen-Bonding: While all compounds have one H-bond donor, 4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine has five acceptors (vs.

Research Findings and Trends

- Bioavailability : Higher molecular weight compounds (e.g., C₁₆H₁₄N₄O, MW 278.31) exhibit reduced membrane permeability compared to this compound .

- Thermodynamic Stability : Dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine influence its melting point (mp: 162–164°C) vs. This compound (mp: ~120°C) .

- Market Trends: Demand for this compound is rising in anticancer drug development, while simpler derivatives like 2-Amino-4-methylpyrimidine dominate agrochemical markets .

Biological Activity

4-Pyrimidin-2-ylbenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzylamine group. Its molecular formula is CHN, indicating the presence of two nitrogen atoms within its structure. The compound's unique structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in disease pathways, thus exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against human cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by targeting pathways associated with cell survival and proliferation. For example, it has shown significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC values reported below 10 µM .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | < 10 | Induction of apoptosis |

| A549 | < 10 | Inhibition of cell proliferation |

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has also been explored for other therapeutic potentials, including anti-inflammatory and anticonvulsant activities. Pyrimidine derivatives are known to possess a wide range of biological activities due to their structural versatility .

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that this compound could inhibit the Bcl-2 family proteins, which play a critical role in preventing apoptosis in cancer cells. This inhibition leads to increased apoptotic cell death in cancerous tissues .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics. The results indicated that modifications in the benzylamine portion could enhance its antimicrobial potency .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring have been shown to significantly affect their reactivity and efficacy against various targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Pyrimidin-2-ylbenzylamine, and how can reaction conditions be optimized?

- Methodology : Begin with 4-Pyrimidin-2-ylbenzoic acid (CAS 199678-12-1, mp 238–240°C ) as a precursor. Convert it to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions. Subsequent reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the benzylamine derivative. Optimize reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to maximize yield and minimize side products. Monitor progress using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of analytical techniques:

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards.

- Structural Confirmation : Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to verify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) for molecular ion verification (theoretical m/z = 171.19) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at 4°C to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor via HPLC and FT-IR for amine group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

- Methodology : Synthesize derivatives with substitutions on the pyrimidine ring (e.g., methyl, halogen, or amino groups) and benzylamine moiety. Test biological activity in enzyme inhibition assays (e.g., kinases) or cell-based models (e.g., cancer cell lines). Use multivariate regression to correlate substituent electronic properties (Hammett constants) with IC50 values. Prioritize compounds with >50% inhibition at 10 µM for further optimization .

Q. What methodological approaches resolve contradictions between in vitro and in vivo pharmacological data for pyrimidine derivatives?

- Methodology : Apply longitudinal study designs with three-wave data collection (baseline, 1 week, 1 year) to assess temporal effects. Use structural equation modeling (SEM) to test mediation by metabolic stability or protein binding. For example, if in vitro potency (IC50) does not translate to in vivo efficacy, evaluate bioavailability via pharmacokinetic studies (Cmax, AUC) or investigate off-target effects using proteomics .

Q. What computational strategies predict the binding affinity of this compound with target enzymes?

- Methodology : Perform molecular docking (AutoDock Vina or Glide) using crystal structures of target enzymes (e.g., EGFR kinase, PDB ID: 1M17). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Calculate binding free energies via MM-PBSA. Cross-reference results with experimental surface plasmon resonance (SPR) data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodology : Conduct a systematic literature review focusing on assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments using standardized protocols (e.g., CEREP panels). Analyze batch effects (e.g., compound purity variations ≥97% vs. <90%) . For conflicting cytotoxicity data, test compounds across multiple cell lines (e.g., HEK293 vs. HCT116) with controls for mitochondrial toxicity (MTT assay) .

Q. What experimental designs mitigate confounding variables in evaluating the pharmacokinetics of this compound?

- Methodology : Use crossover designs in animal studies to control inter-subject variability. Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma quantification. Include covariates (e.g., hepatic CYP450 activity) in population pharmacokinetic models (NONMEM). Validate findings with microsomal stability assays (human liver microsomes, 1 mg/mL protein) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.